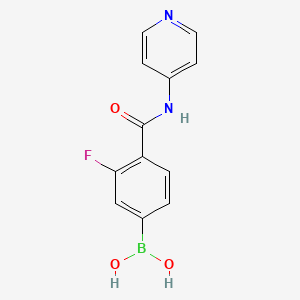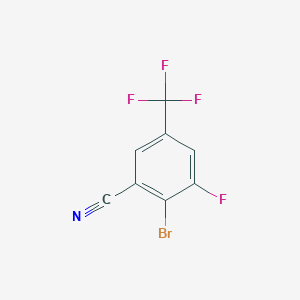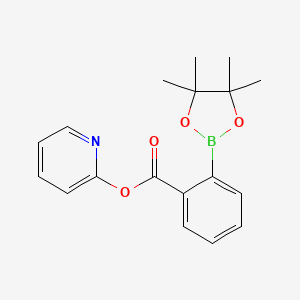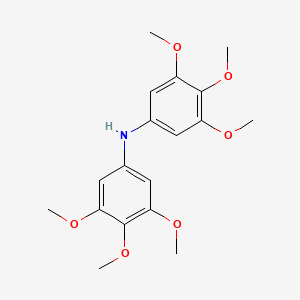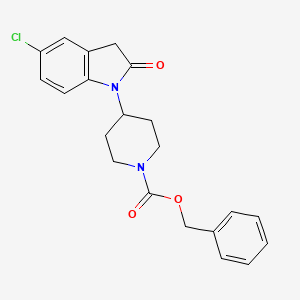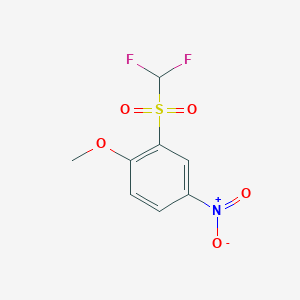
2-(Difluoromethylsulfonyl)-1-methoxy-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethylsulfonyl)-1-methoxy-4-nitrobenzene is an organic compound characterized by the presence of a difluoromethylsulfonyl group, a methoxy group, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethylsulfonyl)-1-methoxy-4-nitrobenzene typically involves multiple steps, starting with the appropriate benzene derivative. One common method involves the introduction of the difluoromethylsulfonyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethylsulfonyl)-1-methoxy-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Further oxidation of the nitro group can lead to the formation of nitroso or nitrate derivatives.
Reduction: Reduction of the nitro group results in the formation of an amine derivative.
Substitution: Substitution of the methoxy group can yield various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Difluoromethylsulfonyl)-1-methoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of difluoromethylated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which 2-(Difluoromethylsulfonyl)-1-methoxy-4-nitrobenzene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the difluoromethylsulfonyl group can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Difluoromethyl 2-pyridyl sulfone: This compound also contains a difluoromethylsulfonyl group and is used in similar applications, such as organic synthesis and pharmaceutical research.
Difluoromethyl phenyl sulfone: Another related compound with similar chemical properties and applications in organic synthesis.
Uniqueness
2-(Difluoromethylsulfonyl)-1-methoxy-4-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of the methoxy and nitro groups, in addition to the difluoromethylsulfonyl group, allows for a wide range of chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C8H7F2NO5S |
|---|---|
Poids moléculaire |
267.21 g/mol |
Nom IUPAC |
2-(difluoromethylsulfonyl)-1-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C8H7F2NO5S/c1-16-6-3-2-5(11(12)13)4-7(6)17(14,15)8(9)10/h2-4,8H,1H3 |
Clé InChI |
KFROWYDPONLENZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-Tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B13428640.png)

![1-[(3S,5R,8S,9S,10S,11S,13S,14S,17S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone](/img/structure/B13428651.png)
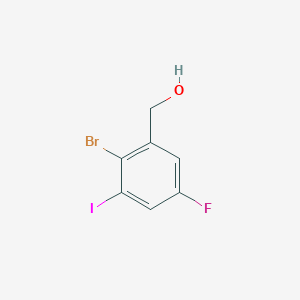

![(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B13428662.png)


